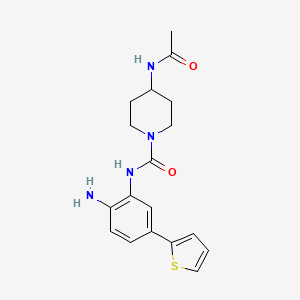

![molecular formula C29H37NO5 B10754773 2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)- CAS No. 69804-24-6](/img/structure/B10754773.png)

2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cytochalasin B is a cell-permeable mycotoxin derived from fungi, specifically from the genus Drechslera dematioidea . The compound is known for its ability to disrupt actin filament formation, which plays a crucial role in various cellular processes. Due to its unique properties, Cytochalasin B has become an essential tool in cytological research and has various applications in biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytochalasin B is typically prepared through methanol extraction of dehydrated mold (Drechslera dematioidea) matte . The process involves reverse-phase C18 silica gel batch adsorption, selective elution with a 1:1 (v/v) hexane:tetrahydrofuran (THF) mixture, crystallization, preparative thin-layer chromatography (TLC), and recrystallization . Additional purification can be achieved using normal phase chromatography with silica gel .

Industrial Production Methods: Industrial production of Cytochalasin B follows similar extraction and purification techniques but on a larger scale. The yield per liter of medium can reach up to 300 mg of Cytochalasin B, with a purity greater than 95% as confirmed by nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and TLC .

Chemical Reactions Analysis

Types of Reactions: Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Cytochalasin B can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of Cytochalasin B, and substituted analogs with various functional groups .

Scientific Research Applications

Cytochalasin B has a wide range of applications in scientific research:

Mechanism of Action

Cytochalasin B exerts its effects by binding to the barbed end of actin filaments, thereby inhibiting the addition of actin monomers . This inhibition prevents the formation of new actin filaments and disrupts the existing ones, leading to a loss of cellular structure and function . The compound also affects glucose transport and platelet aggregation by interfering with the cytoskeleton .

Comparison with Similar Compounds

. Similar compounds include:

Cytochalasin D: Similar to Cytochalasin B but with different potency and effects on actin dynamics.

Cytochalasin E: Known for its irreversible inhibition of actin filament formation.

Latrunculin A and B: These compounds also target actin filaments but work synergistically with cytochalasins to disrupt actin dynamics.

Cytochalasin B is unique in its ability to inhibit actin polymerization at substoichiometric concentrations, making it a powerful tool for studying actin-related processes .

Properties

CAS No. |

69804-24-6 |

|---|---|

Molecular Formula |

C29H37NO5 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(4E,12E)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |

InChI |

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+ |

InChI Key |

GBOGMAARMMDZGR-LFKALUBKSA-N |

Isomeric SMILES |

CC1CCCC(/C=C/C(=O)OC23C(/C=C/C1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Canonical SMILES |

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Color/Form |

FELTED NEEDLES FROM ACETONE |

melting_point |

218-221 °C |

physical_description |

Solid; [Merck Index] White crystalline solid; [MSDSonline] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

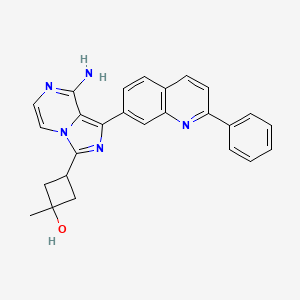

![N-[[8-[2-(1-hydroxycyclopentyl)ethynyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide](/img/structure/B10754692.png)

![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)

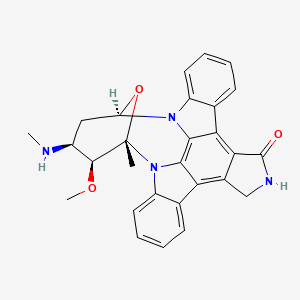

![N-[[8-[2-(2-fluorophenyl)ethynyl]-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754719.png)

![2-(dimethylamino)-N-[6-[2-[(4-fluorophenyl)carbamoylamino]ethyl]-2-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10754728.png)

![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B10754731.png)

![3-cyclohexyl-1-[[(2R,3S)-10-[(4-fluorophenyl)sulfonylamino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754760.png)

![N-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754765.png)

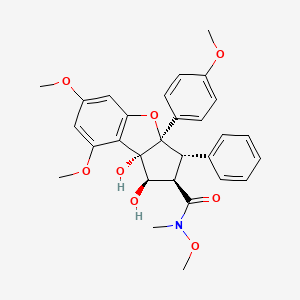

![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10754771.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10754781.png)

![1-[(2~{R},3~{S})-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-3-methyl-6-oxidanylidene-5-[(2~{S})-1-oxidanylpropan-2-yl]-3,4-dihydro-2~{H}-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754785.png)